Taxinine

Descripción general

Descripción

Taxinine is a colorless crystalline compound belonging to the taxane family of diterpenes. It is known for its complex molecular structure, which includes four cyclic naphthanes. This compound has garnered significant attention due to its potent anti-tumor properties, making it a valuable compound in the treatment of various cancers, including breast, ovarian, and lung cancers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of taxinine involves a multi-step process that begins with the formation of the taxadiene skeleton, the core structure of taxanes. This is followed by selective oxidations at specific carbon positions (C5, C10, and C13) to introduce the necessary functional groups . The final steps involve further oxidation and functionalization to achieve the desired this compound structure .

Industrial Production Methods: Industrial production of this compound often relies on semi-synthetic routes, starting from naturally occurring precursors such as baccatin III, which is extracted from the needles and twigs of yew trees. Advances in synthetic biology have also enabled the production of this compound through plant cell fermentation technology, allowing for large-scale production without the need for extensive natural resources .

Análisis De Reacciones Químicas

Types of Reactions: Taxinine undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen-containing functional groups at specific carbon positions.

Reduction: Conversion of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as dioxiranes and peracids are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various oxidized and functionalized derivatives of this compound, which can be further utilized in medicinal chemistry .

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound for Organic Synthesis

- Taxinine serves as a crucial model compound in organic chemistry for studying complex synthesis and reaction mechanisms. Its unique structural properties allow researchers to investigate various chemical reactions and pathways.

Synthesis of Taxane Diterpenes

- Recent advancements have highlighted the potential for synthesizing taxane diterpenes, including this compound derivatives. A notable study reported a versatile synthetic strategy that enables access to multiple taxane frameworks, showcasing the compound's role in developing new synthetic methodologies .

Biological Applications

Cellular Interactions

- In biological research, this compound is investigated for its interactions with biological macromolecules. It primarily targets tubulin, promoting microtubule polymerization while preventing depolymerization, which disrupts normal cell division processes. This mechanism underpins its potential use in cancer therapy.

Anti-Tumor Properties

- This compound exhibits significant anti-tumor activity, making it a focal point in cancer research. Studies have demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Medicinal Applications

Pharmacological Activities

- Beyond its anti-cancer properties, this compound has been studied for its anti-inflammatory, antibacterial, and antioxidant activities. Research indicates that compounds derived from Taxus species can be effective in treating conditions such as diabetes and other inflammatory diseases .

Drug Development

- The compound's unique pharmacological profile positions it as a candidate for new drug development. Its ability to modulate drug resistance mechanisms in cancer cells is particularly promising, as it can enhance the effectiveness of existing chemotherapeutic agents .

Industrial Applications

Pharmaceutical Development

- In the pharmaceutical industry, this compound is utilized in the development of therapeutic agents aimed at various diseases. Its derivatives are being explored for their potential to serve as starting materials for synthesizing novel pharmaceuticals .

Data Table: Summary of this compound Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Organic Synthesis | Model compound for studying complex reactions |

| Biology | Cellular Mechanisms | Interacts with tubulin; affects microtubule dynamics |

| Medicine | Anti-Tumor Activity | Induces apoptosis; inhibits tumor growth |

| Anti-Inflammatory and Antioxidant | Potential treatments for diabetes and inflammation | |

| Industrial | Pharmaceutical Development | Used in developing new therapeutic agents |

Case Studies

- Anti-Cancer Efficacy Study

- Drug Resistance Modulation

- Synthesis Methodology Exploration

Mecanismo De Acción

The primary mechanism of action of taxinine involves the disruption of microtubule function. This compound stabilizes GDP-bound tubulin in the microtubule, preventing depolymerization and thereby inhibiting cell division. This mechanism is similar to other taxanes, making this compound a potent mitotic inhibitor . Additionally, this compound has been shown to enhance the therapeutic effects of other anti-cancer drugs when used in combination .

Comparación Con Compuestos Similares

Paclitaxel (Taxol): Another well-known taxane with similar anti-tumor properties.

Docetaxel (Taxotere): A semi-synthetic derivative of paclitaxel with enhanced efficacy.

Baccatin III: A precursor used in the semi-synthetic production of taxanes

Uniqueness of Taxinine: this compound stands out due to its unique molecular structure and specific functional groups, which contribute to its distinct biological activity. Unlike paclitaxel and docetaxel, this compound has shown potential in reversing multidrug resistance in cancer cells, making it a valuable compound for further research and development .

Actividad Biológica

Taxinine, a compound derived from the Taxus species, particularly Taxus brevifolia and Taxus baccata, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a member of the taxane family, known for its complex tetracyclic structure. It is structurally related to paclitaxel, a well-known chemotherapeutic agent. This compound has been studied for its potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Pharmacological Properties

-

Anticancer Activity :

- This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of A549 lung cancer cells by inducing apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- In animal models, this compound has demonstrated efficacy in reducing tumor growth when used in combination with other chemotherapeutic agents, enhancing their overall effectiveness .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

- Microtubule Stabilization : Similar to paclitaxel, this compound may stabilize microtubules, preventing their depolymerization and thus inhibiting cell division in cancer cells .

- Apoptotic Pathways : this compound activates intrinsic apoptotic pathways by modulating the expression of key regulatory proteins involved in apoptosis .

- Synergistic Effects : When combined with other compounds (e.g., paclitaxel), this compound enhances drug bioavailability and therapeutic efficacy through mechanisms such as inhibition of drug efflux pumps in cancer cells .

Case Study 1: In Vitro Efficacy on Lung Cancer Cells

A study conducted by Li et al. (2015) evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis. The study highlighted the potential of this compound as a complementary agent in lung cancer therapy .

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| This compound | 45 | 30 |

| Paclitaxel | 40 | 35 |

Case Study 2: Anti-inflammatory Effects

In another study assessing the anti-inflammatory properties of this compound, researchers found that it significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in managing inflammatory conditions .

Safety and Toxicology

While this compound shows promise in various therapeutic applications, safety assessments are crucial. Studies have reported adverse effects associated with high doses of Taxus extracts, including toxicity to liver and kidney tissues. Therefore, further research is needed to establish safe dosage ranges for clinical use .

Propiedades

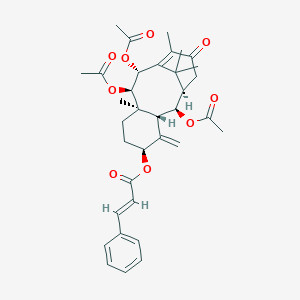

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O9/c1-19-26(39)18-25-31(41-21(3)36)30-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-35(30,8)33(43-23(5)38)32(42-22(4)37)29(19)34(25,6)7/h9-15,25,27,30-33H,2,16-18H2,1,3-8H3/b15-14+/t25-,27-,30-,31+,32+,33-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYHEZUZRPMUDM-RZHPVIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3835-52-7 | |

| Record name | Taxinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAXININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7554596HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Taxinine?

A1: this compound has a molecular formula of C27H37NO7 and a molecular weight of 487.59 g/mol. []

Q2: What is the core structural feature of this compound?

A2: this compound possesses a 6-8-6 fused tricycle skeleton characteristic of taxane diterpenoids. []

Q3: How can the structure of this compound be elucidated?

A3: The structure of this compound and its derivatives has been established using a combination of spectroscopic techniques, including 1D and 2D NMR spectroscopy, mass spectrometry (MS), Infrared Spectroscopy (IR), and X-ray crystallography. [, , , ]

Q4: What is the primary biological activity associated with this compound?

A4: While not as potent as Paclitaxel, this compound exhibits anti-proliferation activity against several tumor cell lines. []

Q5: How does this compound exert its anti-proliferation effects?

A5: Research suggests that 9,10-deacetyl this compound, a this compound derivative, induces apoptosis in HeLa cells, contributing to its anti-proliferative activity. []

Q6: Does this compound interact with microtubules like Paclitaxel?

A6: Unlike Paclitaxel, some non-taxol-type this compound derivatives, notably those without an oxetane ring at C-4 and C-5 or an N-acylphenylisoserine group at C-13, have been shown to reduce the CaCl2-induced depolymerization of microtubules. []

Q7: Does this compound exhibit any activity against multidrug resistance?

A7: Yes, certain this compound derivatives, such as Taxuspine C, 2′-desacetoxyaustrospicatine, and 2-desacetoxythis compound J, have demonstrated potent multidrug resistance reversal activity. They achieve this by increasing cellular accumulation of Vincristine in multidrug-resistant tumor cells and inhibiting P-glycoprotein (P-gp). [, ]

Q8: Are there any other notable biological activities of this compound or its derivatives?

A8: Research indicates that several tricyclic diterpenoids derived from Taxus media var. Hicksii, including this compound and Taxagifine, can suppress stimulus-induced superoxide generation in human neutrophils. This suppression was observed alongside the inhibition of tyrosyl or serine/threonine phosphorylation and the translocation of cytosolic compounds like p47(phox), p67(phox), and Rac to the cell membrane. []

Q9: How do structural modifications of this compound affect its biological activity?

A9: Studies on this compound and its derivatives highlight the importance of specific structural features for their activities: * 9,10-hydroxyl and 5-cinnamoyl groups: These are essential for the anti-proliferation activity of 9,10-deacetyl this compound. [] * Absence of oxetane and N-acylphenylisoserine groups: This seems to be crucial for the microtubule depolymerization-inhibiting activity of some this compound derivatives. [] * Presence of specific functional groups: Certain functional groups contribute to multidrug resistance reversal activity. []

Q10: Can this compound be chemically synthesized?

A10: Yes, this compound NN-1, an analog with promising anticancer and multidrug resistance modulating activities, has been successfully synthesized from readily available this compound. The synthesis involves a multi-step process with a 45% overall yield. []

Q11: Are there any unique chemical reactions associated with this compound?

A11: Yes, research has uncovered unusual reactions in this compound derivatives, including the formation of unexpected products like cyclobutane, dioxane, and orthoester derivatives through boron trifluoride-catalyzed reactions. [, ]

Q12: Can this compound be chemically modified to generate new analogs?

A12: Yes, various chemical modifications have been successfully performed on this compound, including selective deacetylation, orthoester formation, hydrolysis, and hydration. These modifications often lead to the creation of new taxoids with altered biological profiles. [, , ]

Q13: What are the potential applications of this compound and its derivatives?

A13: Based on current research, this compound analogs hold promise for development as: * Anticancer agents: Especially against multidrug-resistant cancers. [, , ] * Modulators of multidrug resistance: Potentially enhancing the efficacy of existing chemotherapy drugs. [, ] * Anti-inflammatory agents: Based on their ability to suppress superoxide generation in neutrophils. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.